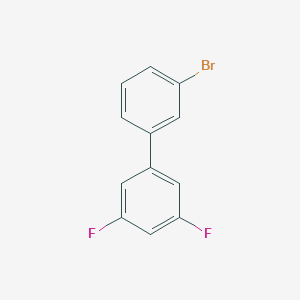

3-Bromo-3',5'-difluorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFVTBVEXFSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287794 | |

| Record name | 1,1′-Biphenyl, 3′-bromo-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443351-14-1 | |

| Record name | 1,1′-Biphenyl, 3′-bromo-3,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 3′-bromo-3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Mechanistic Investigations of 3 Bromo 3 ,5 Difluorobiphenyl

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom in 3-Bromo-3',5'-difluorobiphenyl is the most reactive site for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a diverse range of functionalized biphenyl (B1667301) derivatives.

Key cross-coupling reactions involving the C-Br bond include:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction generally proceeds with high yields and selectivity, allowing for the introduction of various aryl or vinyl substituents at the 3-position of the biphenyl core. Mechanistic studies have shed light on the catalytic cycle, which involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a route to synthesize arylamines. wikipedia.orgnih.gov The reaction of this compound with various primary or secondary amines, in the presence of a suitable palladium catalyst and a strong base, can afford the corresponding 3-amino-3',5'-difluorobiphenyl derivatives. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and functional group tolerance. chemrxiv.orgresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govnih.gov This methodology allows for the introduction of alkynyl moieties at the 3-position of the biphenyl system, opening up pathways for the synthesis of more complex conjugated systems. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. researchgate.net

Photocatalytic Cross-Couplings: Recent advancements have demonstrated the use of photocatalysis to activate aryl bromides for cross-coupling reactions under mild conditions. rsc.orgacs.orgnih.gov These methods often utilize visible light and a photocatalyst to generate an aryl radical from the C-Br bond, which then participates in the coupling reaction. unina.itchemrxiv.org

Table 1: Examples of Cross-Coupling Reactions with Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Arylboronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. |

| Buchwald-Hartwig | Primary/secondary amines | Pd catalyst with specific ligands (e.g., XPhos), Strong base (e.g., NaOtBu) | Forms C-N bonds; crucial for synthesis of arylamines. wikipedia.orgnih.gov |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst (optional) | Forms C(sp²)-C(sp) bonds; leads to arylated alkynes. nih.govresearchgate.net |

| Photocatalytic | Various partners | Photocatalyst (e.g., acridinium-based), Visible light | Proceeds via radical intermediates; mild reaction conditions. rsc.orgnih.gov |

Nucleophilic Aromatic Substitution Pathways Involving Fluorine Substituents

The fluorine atoms at the 3' and 5' positions of the biphenyl system can undergo nucleophilic aromatic substitution (SNA_r), although this is generally less facile than the reactions at the bromine site. mdpi.comnih.gov For SNA_r to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, and the conditions are typically harsher than those required for cross-coupling reactions. harvard.edu

In the case of this compound, the electron-withdrawing effect of the fluorine atoms themselves is moderate. Therefore, for nucleophilic attack to occur at the carbon atoms bearing the fluorine substituents, a strong nucleophile and often elevated temperatures are required. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing substituents. harvard.eduyoutube.com The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Exploration of Radical Mechanisms in Chemical Transformations

Beyond traditional polar reaction pathways, radical mechanisms offer alternative routes for the functionalization of this compound. The carbon-bromine bond can be homolytically cleaved to generate an aryl radical, which can then participate in various chemical transformations. researchgate.net

One prominent method for generating aryl radicals from aryl bromides is through photocatalysis. rsc.orgnih.gov In a typical photocatalytic cycle, a photoexcited catalyst can reduce the aryl bromide to a radical anion, which then fragments to release the bromide ion and the aryl radical. acs.org This radical can then be trapped by a suitable coupling partner.

Another approach involves the use of radical initiators to mediate the addition of the aryl bromide across a double or triple bond. For instance, radical additions to vinyl ethers have been reported for similar bromo-difluoro compounds. nih.gov

Mechanistic Studies of Catalytic Cycles in Biphenyl Functionalization

The efficiency and selectivity of the functionalization of this compound, particularly in palladium-catalyzed cross-coupling reactions, are governed by the intricacies of the catalytic cycle. mpg.de A key step in these cycles is the oxidative addition of the C-Br bond to a low-valent palladium(0) species to form a palladium(II) intermediate. researchgate.netresearchgate.netillinois.edu

Following oxidative addition, the subsequent steps of transmetalation (in Suzuki-Miyaura coupling) or amine coordination and deprotonation (in Buchwald-Hartwig amination) occur, followed by reductive elimination to regenerate the palladium(0) catalyst and release the functionalized biphenyl product. Understanding these fundamental steps is crucial for the rational design of more efficient and selective catalysts for the derivatization of this compound and related compounds.

The requested article, which is focused on the advanced spectroscopic characterization and structural elucidation of "this compound," requires specific and accurate data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR.

Mass Spectrometry (MS): Specifically High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.

Infrared (IR) Spectroscopy: For the identification of functional groups.

Without access to published experimental data from these techniques for the precise molecule , it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would necessitate speculation or the use of data for incorrect compounds, which would compromise the integrity and scientific validity of the content.

Therefore, this article on the advanced spectroscopic characterization of "this compound" cannot be generated at this time due to the absence of the required foundational data.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available data, a complete single-crystal X-ray diffraction analysis for 3-Bromo-3',5'-difluorobiphenyl has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters are not available.

The determination of the three-dimensional arrangement of atoms and molecules in the crystalline state through X-ray crystallography is a definitive method for structural elucidation. Such studies provide crucial insights into intermolecular interactions, packing motifs, and conformational preferences of molecules in the solid phase.

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to fully characterize its solid-state structure. The resulting crystallographic data would be invaluable for computational modeling, understanding its physical properties, and for the rational design of new materials.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor (%) | Data Not Available |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of this size. DFT calculations are instrumental in elucidating the fundamental electronic properties and potential reaction mechanisms of 3-Bromo-3',5'-difluorobiphenyl.

The electronic structure of this compound is characterized by the interplay of the two phenyl rings and the influence of its halogen substituents. The bromine atom on one ring and the two fluorine atoms on the other significantly modulate the electron density distribution across the molecule.

Molecular Orbital (MO) theory helps in understanding the chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the frontier orbitals that dictate the molecule's behavior in chemical reactions.

HOMO: The HOMO is expected to have significant contributions from the π-systems of the biphenyl (B1667301) core. It represents the region from which an electron is most likely to be donated in a reaction with an electrophile.

LUMO: The LUMO, conversely, is the primary recipient of electrons in a reaction with a nucleophile. The presence of electronegative fluorine atoms is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For halogenated aromatic compounds, DFT calculations can predict this gap, providing insights into their electronic behavior. For instance, DFT studies on similar bromo- and fluoro-substituted aromatic molecules have been used to calculate and analyze these frontier orbital energies. nmrdb.org

Table 1: Key Electronic Properties Investigated via DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Analysis of the molecular orbitals would likely show that the HOMO is distributed across the π-system of both rings, while the LUMO might have a greater localization on the difluorinated ring due to the strong electron-withdrawing nature of the fluorine atoms.

Computational methods are pivotal for mapping the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility of a reaction and elucidate its mechanism.

For instance, in cross-coupling reactions where the C-Br bond is activated, DFT can model the oxidative addition step to a metal catalyst. These calculations would involve:

Geometry Optimization: Finding the lowest energy structure for all species involved in the reaction.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy barrier of the reaction.

Frequency Calculations: Confirming that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating the zero-point vibrational energy (ZPVE) to correct the electronic energies.

While specific DFT studies on the reaction pathways of this compound are not widely documented, the principles are well-established from studies on similar halogenated aromatic compounds. Such calculations provide activation energies (the difference in energy between the reactants and the transition state), which are critical for understanding reaction rates.

Conformational Analysis and Torsional Dynamics of the Biphenyl Core

The two phenyl rings in biphenyl are not coplanar in their ground state due to steric hindrance between the ortho-hydrogens. The rotation around the central C-C single bond is a key aspect of its structure and dynamics. The conformation is defined by the torsional or dihedral angle between the planes of the two rings.

For unsubstituted biphenyl, the equilibrium dihedral angle is approximately 44°. colostate.edu The molecule must overcome rotational energy barriers to become planar (0° dihedral angle) or perpendicular (90° dihedral angle). Computationally, determining these small energy barriers has been shown to be challenging, requiring high-level theory and large basis sets. comporgchem.com

For this compound, the substituents will influence both the equilibrium dihedral angle and the rotational barriers. The bromine atom is larger than hydrogen and will introduce a steric effect. The fluorine atoms, while smaller, exert significant electronic effects. DFT calculations are essential to predict these properties. A conformational search would identify the global minimum energy structure and the energy profile for rotation around the central C-C bond. Studies on substituted biphenyls have shown that dispersion-corrected DFT functionals, such as B3LYP-D3 or B97-D, provide accurate results for torsional barriers when compared to experimental data. rsc.org

Table 2: Theoretical Methods for Biphenyl Torsional Barrier Calculation

| Method/Functional | Basis Set | Torsional Barrier at 0° (kJ/mol) | Torsional Barrier at 90° (kJ/mol) | Reference |

| Experimental | - | ~6.0 | ~6.5 | comporgchem.com |

| MP2 | aug-cc-pVQZ | 9.35 | 9.31 | comporgchem.com |

| CCSD(T) | aug-cc-pVQZ | 8.39 | 8.76 | comporgchem.com |

| B3LYP-D | - | Accurate vs. experiment | Accurate vs. experiment | rsc.org |

| B97-D | - | Accurate vs. experiment | Accurate vs. experiment | rsc.org |

Note: The values are for unsubstituted biphenyl and serve as a benchmark. The barriers for this compound would be different due to substituent effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, including NMR chemical shifts. This is particularly valuable for complex molecules where spectral assignment can be ambiguous. For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra is of great interest.

The prediction process typically involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO).

Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C).

¹⁹F NMR is especially sensitive to the electronic environment, making it a powerful probe for structural analysis. biophysics.org However, its accurate prediction is challenging. Recent studies have shown that specific functionals, such as WP04, can provide high accuracy for ¹H shifts, while various functionals have been tested for ¹⁹F shifts, often requiring large basis sets and the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). nih.govgithub.io

Table 3: Factors Influencing Computational NMR Prediction Accuracy

| Factor | Importance |

| Level of Theory | The choice of DFT functional (e.g., B3LYP, WP04, B97-2) and basis set (e.g., 6-311++G(2d,p)) significantly impacts accuracy. github.io |

| Geometry Optimization | Accurate prediction of chemical shifts requires a high-quality, optimized molecular geometry. |

| Conformational Averaging | For flexible molecules, chemical shifts should be Boltzmann-averaged over all significant low-energy conformers. |

| Solvent Effects | Inclusion of a solvent model (e.g., PCM) is often critical to match experimental data, which are typically recorded in solution. nih.gov |

| Linear Correction | Sometimes, a linear regression is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental spectra. nih.gov |

Modeling of Halogen-Aryl Interactions and Substituent Effects

Halogen-Aryl Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the C-Br bond. nih.gov This σ-hole can interact favorably with nucleophiles like lone pairs or π-electron systems. Computational modeling can map the molecular electrostatic potential to visualize the σ-hole on the bromine atom and predict the strength and directionality of potential halogen bonds.

Substituent Effects: The bromo and fluoro groups are electron-withdrawing substituents that influence the reactivity of the aromatic rings through inductive effects.

Inductive Effect (-I): Both bromine and fluorine are more electronegative than carbon and pull electron density away from the rings, deactivating them towards electrophilic substitution.

Resonance Effect (+R): The halogens have lone pairs that can be donated to the aromatic π-system. This effect is much weaker for bromine and fluorine compared to their inductive effect.

DFT calculations can quantify these effects by analyzing atomic charges (e.g., using Natural Bond Orbital analysis) and by modeling the impact of the substituents on properties like the acidity/basicity of adjacent sites or the stability of reaction intermediates. mdpi.com These computational models help rationalize the regioselectivity and rate of chemical reactions involving the molecule.

Applications of 3 Bromo 3 ,5 Difluorobiphenyl in Advanced Chemical Synthesis and Materials Science

Potential Role as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive and modifying groups on the biphenyl (B1667301) scaffold of 3-Bromo-3',5'-difluorobiphenyl indicates its potential as a valuable intermediate in several areas of organic synthesis.

Synthesis of Complex Organic Molecules

The bromo-substituent on one of the phenyl rings serves as a key functional handle. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through well-established catalytic methods. For instance, palladium-catalyzed reactions could be employed to couple this molecule with various organoboron compounds (Suzuki-Miyaura reaction), organotins (Stille coupling), or alkynes (Sonogashira coupling), leading to the assembly of elaborate, poly-aromatic systems or other complex structures. libretexts.orgnbinno.com

Precursor for Active Pharmaceutical Ingredients (APIs) Synthesis

Intermediate in Agrochemical Synthesis

Similarly, in the field of agrochemicals, fluorinated compounds are crucial for developing new herbicides and pesticides with improved efficacy. nbinno.com The difluorobiphenyl moiety could be integrated into novel agrochemical designs. The bromo-functionality would again serve as the primary point for synthetic diversification to explore new chemical entities for crop protection. The precursor, 1-bromo-3,5-difluorobenzene (B42898), is used in the production of herbicides and insecticides. nbinno.com

Postulated Applications in Materials Science

The rigid, aromatic nature of the biphenyl core, combined with the electronic influence of the fluorine atoms, suggests that this compound could be a candidate for developing advanced materials.

Monomer for Polymer Synthesis (e.g., Poly(arylene ether)s, Polyimides)

Though no specific examples of polymers derived from this compound are found, fluorinated dianhydrides and diamines are commonly used to create high-performance polyimides with enhanced thermal stability, chemical resistance, and improved optical transparency. mdpi.comnih.gov In theory, this compound could be functionalized to create novel difunctional monomers. For example, conversion of the bromo-group and another position to hydroxyl, amino, or carboxylic acid functionalities could yield a monomer suitable for polycondensation reactions to form specialized poly(arylene ether)s or polyimides.

Components in Organic Electronic Materials (e.g., OLEDs, Photovoltaics, Liquid Crystals)

Biphenyl and fluorinated aromatic compounds are foundational components in organic electronic materials. They often form the core of molecules used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystal displays. The difluorobiphenyl unit can influence the energy levels (HOMO/LUMO) and charge transport properties of the material. The bromine atom could be used to attach the biphenyl core to other functional groups or polymer backbones. While its direct application is not documented, its structural motifs are relevant to the design of new materials in this sector. google.com

Ligands or Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties and functionality of MOFs are highly dependent on the structure and chemical nature of these organic linkers. Biphenyl derivatives are often employed as linkers due to their rigidity and ability to be functionalized.

A comprehensive search of scientific databases and chemical literature did not yield specific instances of this compound being directly utilized as a ligand or linker in the synthesis of MOFs. While the bromine atom could potentially be converted into a coordinating group (such as a carboxylic acid) necessary for MOF formation, or used to link to other moieties to form a larger, more complex ligand, published research detailing such a synthetic route and subsequent MOF creation is not available.

Development of Advanced Materials with Tuned Properties

The introduction of fluorine atoms into organic molecules is a well-established strategy for tuning the properties of materials, including polymers, liquid crystals, and organic electronics. Fluorination can enhance thermal stability, influence intermolecular interactions, and modify electronic properties. The biphenyl core is a common structural motif in many advanced materials.

However, specific research detailing the incorporation of this compound into advanced materials to tune their properties could not be located. While it is plausible that this compound could serve as a monomer or an intermediate in the synthesis of such materials, there is no readily available evidence in the scientific literature to support this.

Role in Catalysis Research and Development

In catalysis, biphenyl-based ligands, particularly phosphine (B1218219) derivatives, are crucial for many transition metal-catalyzed reactions. The substituents on the biphenyl backbone can significantly influence the catalyst's activity, selectivity, and stability.

A thorough review of the literature did not reveal any specific studies where this compound itself, or a direct derivative, plays a significant role in catalysis research and development. There is no indication of its use as a ligand for a catalytically active metal center or as a catalyst itself.

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of functionalized biphenyls traditionally relies on cross-coupling reactions like the Suzuki-Miyaura and Stille reactions. researchgate.netresearchgate.netnih.gov While effective, these methods often require pre-functionalized starting materials and palladium catalysts, generating stoichiometric byproducts and presenting sustainability challenges. Future research will likely focus on greener and more efficient synthetic strategies.

A primary goal is the development of synthetic routes with higher atom economy, minimizing waste by maximizing the incorporation of atoms from reactants into the final product. One of the most promising approaches is the direct C-H activation or oxidative coupling of aromatic precursors. rsc.org This strategy avoids the need for pre-functionalization (e.g., creating boronic acids or organostannanes), thereby shortening synthetic sequences and reducing waste. rsc.orgresearchgate.net For instance, a future route might involve the direct coupling of 1-bromo-3,5-difluorobenzene (B42898) with benzene (B151609) or a substituted arene, catalyzed by a palladium-on-graphene-oxide system. rsc.org

Furthermore, the principles of green chemistry will drive the exploration of biocatalysis. The use of halogenase enzymes could offer unparalleled regioselectivity for the introduction of halogen atoms under mild, environmentally benign conditions. nih.govspringerprofessional.de Research into engineering these enzymes to accept non-natural substrates could provide a sustainable pathway to halogenated biphenyls. Additionally, developing synthetic protocols that avoid per- and polyfluoroalkyl substances (PFAS) by using simpler fluorine sources, such as caesium fluoride (B91410), represents another critical direction for sustainable synthesis. sciencedaily.com

Table 1: Comparison of Hypothetical Synthetic Routes to Biphenyl (B1667301) Cores This table provides a conceptual comparison between traditional and future synthetic approaches.

| Metric | Traditional Route (e.g., Suzuki Coupling) | Future Route (e.g., C-H Activation) |

|---|---|---|

| Key Feature | Coupling of pre-functionalized aryl halide and arylboronic acid. | Direct coupling of two C-H bonds or a C-H and C-X bond. rsc.org |

| Atom Economy | Lower, due to stoichiometric boronic acid waste. | Higher, as fewer atoms are wasted in byproducts. |

| Sustainability | Concerns with metal catalyst residues and organic solvents. | Potential for catalyst recycling and milder conditions. rsc.org |

| Synthesis Steps | Requires additional steps to prepare boronic acid precursor. | Fewer steps, avoiding pre-functionalization. |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The reactivity of 3-Bromo-3',5'-difluorobiphenyl is dictated by its C-Br, C-F, and multiple C-H bonds. Future research will necessitate the development of highly selective catalytic systems capable of targeting a specific bond for functionalization while leaving others intact.

Advances in palladium catalysis, particularly the design of sophisticated ligands like N-heterocyclic carbenes (NHCs), will continue to be important. acs.org These catalysts have shown high activity for the cross-coupling of challenging substrates, including electron-deficient aryl chlorides, and could be adapted for selective C-Br bond activation in the target molecule. acs.orgnih.gov

A significant shift is anticipated towards the use of more abundant and cost-effective first-row transition metals, such as nickel and copper. mdpi.com Nickel-based catalysts are particularly promising for activating strong C-F bonds, a notoriously difficult transformation. researchgate.net Developing nickel systems that can selectively cleave a C-F bond or functionalize a C-H bond in the presence of a more reactive C-Br bond would be a major breakthrough.

Moreover, ligand-free catalytic systems are gaining traction as they offer advantages in terms of cost, stability, and ease of separation. rsc.org Research into ligand-free palladium catalysis in aqueous media, potentially promoted by microwave heating or oxygen, could lead to more practical and industrially viable processes for modifying this compound. rsc.org

Table 2: Potential Catalytic Systems for Functionalization

| Catalytic System | Target Bond/Reaction | Potential Advantages |

|---|---|---|

| Advanced Pd-NHC Complexes | Selective C-Br cross-coupling (e.g., Suzuki, Amination). acs.org | High efficiency, functional group tolerance, well-defined mechanism. |

| Nickel/Copper Catalysts | C-F activation, C-H functionalization. mdpi.comresearchgate.net | Lower cost, earth-abundant metals, unique reactivity. |

| Ligand-Free Metal Catalysis | C-Br cross-coupling. rsc.org | Cost-effectiveness, catalyst recyclability, operational simplicity. |

| Biocatalysis (e.g., Halogenases) | Regioselective halogenation/dehalogenation. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. |

Advanced Computational Modeling for Predictive Synthesis and Property Design

As the complexity of molecular targets increases, trial-and-error approaches in synthesis and materials design become inefficient. Advanced computational modeling is poised to become an indispensable tool for directing research on compounds like this compound.

Quantum mechanics methods, particularly Density Functional Theory (DFT), can be employed to calculate molecular properties such as electrostatic potential, conformational energies, and frontier molecular orbital energies. nih.govnih.gov This information can predict the most reactive sites on the molecule, guiding the design of selective synthetic transformations. For instance, DFT could predict whether a nucleophile is more likely to attack the carbon bearing the bromine atom or one of the positions on the difluorinated ring. acs.org

Molecular dynamics simulations will be crucial for understanding the conformational behavior of the biphenyl core, which is known to have a variable torsion angle that influences its electronic and physical properties. researchgate.netresearchgate.net Understanding these dynamics is essential for designing molecules for applications in materials science, where solid-state packing and intermolecular interactions (such as C-H···F bonds) are critical. rsc.org

Looking further ahead, the integration of machine learning and artificial intelligence (AI) will revolutionize the field. AI algorithms could be trained on existing reaction data to predict the outcomes of novel reactions, suggest optimal synthetic routes, and even design new derivatives of this compound with desired properties for specific applications, such as drug-receptor binding or semiconductor performance. chemrxiv.org

Table 3: Applications of Computational Modeling

| Modeling Technique | Predicted Properties/Outcomes for this compound |

|---|---|

| Density Functional Theory (DFT) | Reaction site selectivity, electronic properties (HOMO/LUMO), spectroscopic signatures. acs.org |

| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions, solvation properties. nih.gov |

| Machine Learning (ML) / AI | Predictive synthesis outcomes, optimization of reaction conditions, in silico screening for biological activity or material properties. chemrxiv.org |

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

The true potential of this compound lies in its application in cutting-edge technologies, driven by the unique properties imparted by its halogen substituents.

In medicinal chemistry , the incorporation of fluorine is a well-established strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity. nih.govnih.gov The difluorophenyl moiety could serve as a key building block for novel therapeutics, where the fluorine atoms modulate the molecule's electronics and lipophilicity. researchgate.netmdpi.com The bromine atom provides a convenient handle for further diversification through cross-coupling reactions, enabling the rapid generation of a library of compounds for screening against biological targets.

In materials science , fluorinated biphenyls are critical components in liquid crystal displays (LCDs) and organic electronics. nbinno.comman.ac.uk The fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which is beneficial for creating n-type or ambipolar organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgepfl.ch The specific substitution pattern of this compound could lead to materials with unique dielectric properties and thermal stability. nbinno.com

The field of agrochemicals also heavily relies on halogenated aromatic compounds for the development of effective and stable herbicides and pesticides. nih.gov The unique combination of bromine and fluorine in this biphenyl structure could be explored for the synthesis of new agrochemical candidates with novel modes of action.

Table 4: Potential Application Areas and Enabling Properties

| Application Field | Key Properties of Fluorinated Biphenyls | Potential Role of this compound |

|---|---|---|

| Medicinal Chemistry | Enhanced metabolic stability, increased binding affinity, modulated lipophilicity. nih.govnih.gov | Scaffold for novel drug candidates with tunable pharmacokinetic properties. |

| Organic Electronics | Tunable HOMO/LUMO levels, high thermal stability, unique solid-state packing. rsc.org | Building block for organic semiconductors, OLEDs, and liquid crystals. nbinno.com |

| Agrochemicals | Increased biological activity and environmental persistence. nih.gov | Core structure for the development of new pesticides and herbicides. |

| Advanced Polymers | Chemical resistance, low friction coefficients, thermal stability. nih.gov | Monomer for high-performance fluorinated polymers. |

Q & A

Q. What techniques isolate trace impurities in this compound?

- Prep-HPLC : Utilize a semi-preparative C18 column with gradient elution (acetonitrile/water). GC-MS identifies volatile byproducts (e.g., debrominated derivatives). Quantify impurities via NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Methodological Guidance

Q. Optimizing Suzuki-Miyaura Coupling for this compound

Q. Resolving Overlapping Signals in ¹H NMR

- Use COSY or NOESY to assign coupled protons. For fluorine-proton coupling, acquire ¹H-¹⁹F HMBC to correlate through-space interactions .

Q. Mitigating Decomposition During Long-Term Storage

- Add stabilizers (e.g., BHT at 0.1%) and store under argon. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.